Lipophilicity: 3- vs. 2-Substituted Piperidine
The calculated octanol-water partition coefficient (LogP) for 3-hexylpiperidine (free base) is 3.25, whereas the 2-hexylpiperidine isomer exhibits a higher LogP of 3.43 . This represents a lipophilicity reduction of approximately 0.18 log units for the 3-substituted compound, a difference that can translate to altered membrane permeability and distribution behavior in biological systems. For comparison, unsubstituted piperidine hydrochloride has a reported XLogP of -1.92, underscoring the dramatic impact of hexyl substitution on overall hydrophobicity .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.25 (free base; hydrochloride salt aqueous solubility enhanced via salt formation) |
| Comparator Or Baseline | 2-Hexylpiperidine: LogP = 3.43; Piperidine hydrochloride: XLogP = -1.92 |
| Quantified Difference | ΔLogP = -0.18 relative to 2-hexylpiperidine; ΔLogP ≈ +5.17 relative to unsubstituted piperidine hydrochloride |
| Conditions | Calculated values based on molecular structure; free base forms reported as hydrochloride salts for experimental handling |
Why This Matters
Lower lipophilicity may reduce non-specific membrane binding and improve aqueous solubility, offering a distinct formulation advantage over the 2-isomer in certain assay conditions.
